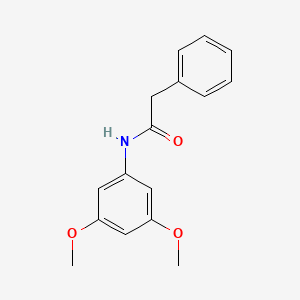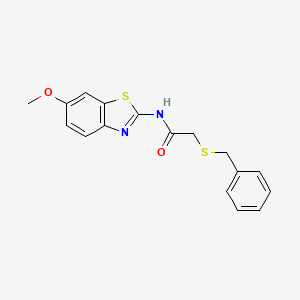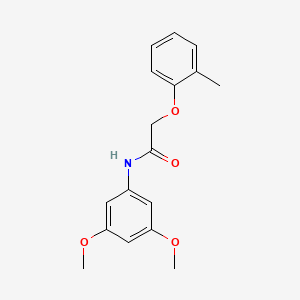
3-(4-methylphenyl)-N-2-pyrimidinylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methylphenyl)-N-2-pyrimidinylacrylamide, also known as MPAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a small molecule that belongs to the class of acrylamides.
Scientific Research Applications
3-(4-methylphenyl)-N-2-pyrimidinylacrylamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide has been found to modulate the activity of ion channels and receptors, which could lead to the development of new drugs for neurological disorders. In drug discovery, 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide has been used as a starting compound for the synthesis of new molecules with improved pharmacological properties.
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors. 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide has been shown to inhibit the activity of the TRPM8 ion channel, which is overexpressed in some types of cancer cells. 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide has also been found to modulate the activity of the GABA-A receptor, which is involved in the regulation of neurotransmission.
Biochemical and Physiological Effects:
3-(4-methylphenyl)-N-2-pyrimidinylacrylamide has been shown to have various biochemical and physiological effects. In cancer cells, 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide has been found to inhibit cell proliferation and induce apoptosis. In neurons, 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide has been shown to modulate the activity of ion channels and receptors, which could lead to changes in neurotransmission. 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide has also been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide in lab experiments is its relatively simple synthesis method. 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide is also a small molecule, which makes it easier to study its effects on biological systems. However, one limitation of using 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide is its potential toxicity. 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide has been shown to be toxic to some cell types at high concentrations, which could limit its use in some experiments.
Future Directions
There are several future directions for research on 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide. One direction is to study its effects on different types of cancer cells and to investigate its potential as a cancer therapy. Another direction is to explore its effects on different ion channels and receptors, which could lead to the development of new drugs for neurological disorders. Additionally, further research could be done to optimize the synthesis of 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide and to develop new analogs with improved pharmacological properties.
In conclusion, 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its relatively simple synthesis method and small size make it a promising starting compound for the development of new drugs. Further research is needed to fully understand its mechanism of action and to explore its potential as a cancer therapy and in drug discovery.
Synthesis Methods
3-(4-methylphenyl)-N-2-pyrimidinylacrylamide can be synthesized by a simple reaction between 4-methylbenzaldehyde and 2-pyrimidinylamine in the presence of acryloyl chloride. The reaction yields 3-(4-methylphenyl)-N-2-pyrimidinylacrylamide as a white solid with a melting point of 170-172°C.
properties
IUPAC Name |
(E)-3-(4-methylphenyl)-N-pyrimidin-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-11-3-5-12(6-4-11)7-8-13(18)17-14-15-9-2-10-16-14/h2-10H,1H3,(H,15,16,17,18)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXZYJPFJYGBDL-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)ethanone [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5752401.png)
![2,4-dichloro-6-[(2-pyridinylamino)methyl]phenol](/img/structure/B5752415.png)
![methyl 2-methyl-9-[2-(1-piperidinyl)ethyl]-9H-imidazo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5752419.png)

![methyl 4-[(anilinocarbonothioyl)amino]benzoate](/img/structure/B5752437.png)

![N-(2-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5752444.png)


![ethyl 3-methyl-5-({[(3-methylbutanoyl)amino]carbonothioyl}amino)-2-thiophenecarboxylate](/img/structure/B5752457.png)
![ethyl 4-[(4-isobutoxybenzoyl)amino]benzoate](/img/structure/B5752458.png)

![S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5752466.png)
